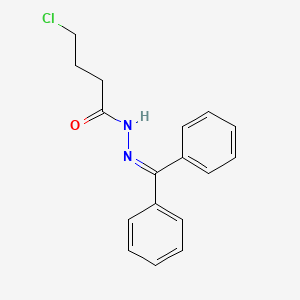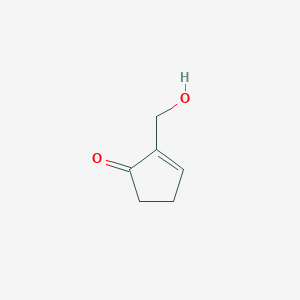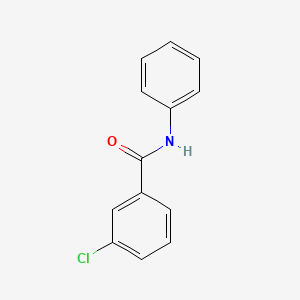
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Descripción general
Descripción
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester, also known as TFAAEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and conductivity. In analytical chemistry, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry.
Mecanismo De Acción
The exact mechanism of action of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of pro-inflammatory cytokines. COX-2 is an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester may reduce the production of prostaglandins and thereby alleviate pain and inflammation.
Biochemical and Physiological Effects
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has been shown to have several biochemical and physiological effects, including the inhibition of COX-2, the modulation of the production of pro-inflammatory cytokines, and the reduction of pain and inflammation. (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is its versatility, as it can be used in various fields and applications. Additionally, (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Therefore, caution should be exercised when handling (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester in lab experiments.
Direcciones Futuras
There are several future directions for the research on (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester. One potential direction is the development of new drugs based on (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester for the treatment of pain and inflammation. Another potential direction is the synthesis of new materials using (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester as a building block, with applications in areas such as electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester and its potential toxicity, in order to ensure its safe and effective use in lab experiments and potential applications.
Propiedades
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-8(4-6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUDPPZEGATPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307205 | |
| Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
CAS RN |
2445-85-4 | |
| Record name | NSC190359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















